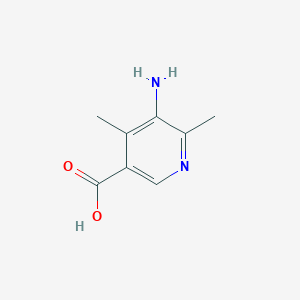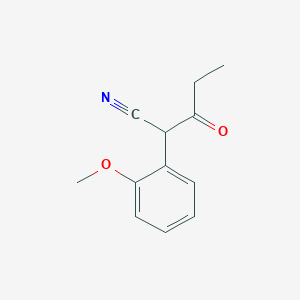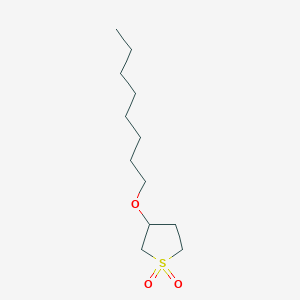
5-Amino-4,6-dimethyl-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4,6-dimethyl-nicotinic acid: is an organic compound belonging to the class of nicotinic acids It features a pyridine ring substituted with amino and methyl groups, making it a derivative of nicotinic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dimethyl-nicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4,6-dimethyl-nicotinic acid, followed by reduction to introduce the amino group. The reaction conditions often include:
Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Catalytic hydrogenation: Using catalysts like palladium on carbon to reduce the nitro group to an amino group.
Continuous flow synthesis: Utilizing flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4,6-dimethyl-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride for converting the carboxylic acid to an acyl chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 5-amino-4,6-dimethyl-nicotinol.
Substitution: Formation of acyl derivatives or amides.
Aplicaciones Científicas De Investigación
5-Amino-4,6-dimethyl-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinic acid.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Amino-4,6-dimethyl-nicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act on nicotinic acid receptors, influencing metabolic pathways related to lipid metabolism and inflammation. The amino and methyl groups can modulate its binding affinity and specificity, leading to distinct biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid: The parent compound, lacking the amino and methyl substitutions.
4,6-Dimethyl-nicotinic acid: Similar structure but without the amino group.
5-Amino-nicotinic acid: Lacks the methyl groups.
Uniqueness
5-Amino-4,6-dimethyl-nicotinic acid is unique due to the presence of both amino and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
5-amino-4,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-4-6(8(11)12)3-10-5(2)7(4)9/h3H,9H2,1-2H3,(H,11,12) |
Clave InChI |
ILHWJHBFUIKYHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1C(=O)O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)


![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)
![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)
![3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12122177.png)

![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)
![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)


